(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide
Description
(2E)-N-[3-(3,4-Difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide is a synthetic small molecule characterized by an isoxazole core substituted with a 3,4-difluorophenyl group at position 3 and an (E)-configured α,β-unsaturated enamide moiety linked to a phenyl ring. The enamide group may facilitate hydrogen bonding and conformational restriction, which are critical for target binding in medicinal chemistry applications.
Properties
Molecular Formula |
C18H12F2N2O2 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(E)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H12F2N2O2/c19-14-8-7-13(10-15(14)20)16-11-18(24-22-16)21-17(23)9-6-12-4-2-1-3-5-12/h1-11H,(H,21,23)/b9-6+ |
InChI Key |
ULBWLGIOZMBCBF-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoxazole ring, introduction of the difluorophenyl group, and the final coupling with the phenylprop-2-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Key Observations
Heterocyclic Core Influence :
- The isoxazole core in the target compound offers a rigid, planar structure conducive to π-π stacking interactions in enzyme active sites, contrasting with the oxazinan in compound (h), which introduces conformational flexibility .
- Furopyridine derivatives () exhibit fused-ring systems that enhance aromatic interactions but may reduce solubility compared to isoxazoles .
Substituent Effects: The 3,4-difluorophenyl group in the target compound likely improves metabolic stability and lipophilicity over non-fluorinated analogs (e.g., compound (e)’s dimethylphenoxy group) . Enamide vs.
Pharmacological Implications :
- Fluorinated analogs (target compound and furopyridine derivative) are associated with improved blood-brain barrier penetration and target residence time due to fluorine’s electronegativity and small atomic radius .
- Compound (h)’s oxazinan core demonstrates how six-membered heterocycles can balance rigidity and flexibility for optimized pharmacokinetics .
Biological Activity
The compound (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide is a synthetic organic molecule notable for its unique structural features, including an isoxazole ring and a difluorophenyl group. These characteristics suggest potential biological activities, particularly in medicinal chemistry aimed at developing therapeutics for various diseases.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound's design incorporates:
- Isoxazole Ring : Known for its role in various pharmacological activities.
- Difluorophenyl Group : Enhances chemical stability and lipophilicity, potentially improving bioavailability.
Predicted Biological Activities
Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological effects, including:
- Anti-inflammatory properties
- Anticonvulsant activity
- Potential neuroactive effects
Structure-Activity Relationship (SAR)
The biological activity of (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide can be analyzed through structure-activity relationships (SAR). The presence of specific functional groups significantly influences the compound's pharmacological profile.
| Structural Feature | Potential Biological Activity |
|---|---|
| Isoxazole Ring | Neuroactive, anti-inflammatory |
| Difluorophenyl Group | Enhanced stability and lipophilicity |
| Phenyl Propene Backbone | May contribute to anticonvulsant properties |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide .
-
Anticonvulsant Activity :
- Cinnamamide derivatives, structurally related to the target compound, have shown broad anticonvulsant activity in various animal models. For instance, a related compound demonstrated effectiveness in models such as maximal electroshock (MES) and 6-Hz psychomotor seizure tests, with effective doses reported around 13.21 mg/kg in specific models .
- Safety Profile :
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for predicting its therapeutic potential. Interaction studies with proteins or enzymes involved in neurological pathways could reveal mechanisms underlying its pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
